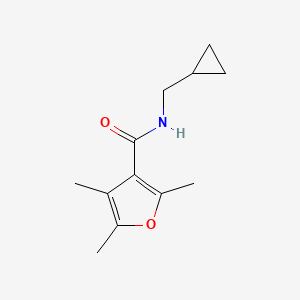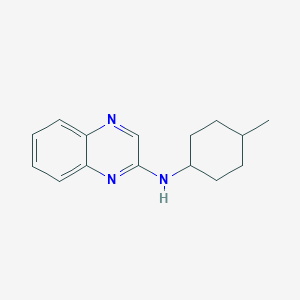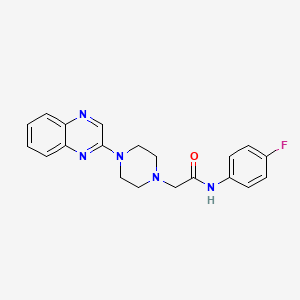![molecular formula C14H14N2O B7540598 N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide, also known as 3-MA, is a widely used inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. Autophagy is a process by which cells degrade and recycle their own components, including damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been widely used as an inhibitor of autophagy in scientific research. It has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neurons, and immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been used to study the role of autophagy in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves inhibition of the class III phosphoinositide 3-kinase (PI3K) complex, which is required for the initiation of autophagy. Specifically, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide inhibits the activity of the catalytic subunit of the PI3K complex, Vps34, which is responsible for the production of phosphatidylinositol 3-phosphate (PI3P), a key signaling molecule in the initiation of autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of pro-inflammatory cytokines by immune cells. N-[(3-methylphenyl)methyl]pyridine-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide as an inhibitor of autophagy is its specificity for the class III PI3K complex. This allows for more precise manipulation of autophagy compared to other inhibitors, which may have off-target effects. However, one limitation of using N-[(3-methylphenyl)methyl]pyridine-3-carboxamide is its relatively low potency, which may require higher concentrations to achieve complete inhibition of autophagy.
Zukünftige Richtungen
There are many future directions for research on N-[(3-methylphenyl)methyl]pyridine-3-carboxamide and its role in autophagy and disease. One area of interest is the development of more potent and specific inhibitors of the class III PI3K complex. Another area of interest is the use of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further research is needed to fully understand the role of autophagy in various diseases and to identify new therapeutic targets.
Synthesemethoden
The synthesis of N-[(3-methylphenyl)methyl]pyridine-3-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-methylphenyl)methylamine to yield N-[(3-methylphenyl)methyl]pyridine-3-carboxamide. The yield of the synthesis is typically around 50%.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-5-12(8-11)9-16-14(17)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAAEBFGCASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)

![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)



![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)